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molecular formula C12H18ClNO B2587845 (2-Piperidin-4-yl-phenyl)-methanol hydrochloride CAS No. 371981-27-0

(2-Piperidin-4-yl-phenyl)-methanol hydrochloride

Cat. No. B2587845
M. Wt: 227.73
InChI Key: JHAHARBIBNQYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115633B2

Procedure details

260 mg (0.89 mmol) of 4-(2-hydroxymethylphenyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester were dissolved in 20 mL of CH2Cl2, 4 mL of a saturated Et2O/HCl solution were added and the reaction mixture was stirred at room temperature for 45 min. The solvent was removed in vacuo and the resulting crude solid was triturated with CH2Cl2, filtered and dried, yielding 180 mg of the title compound.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Et2O HCl
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1.CCOCC.[ClH:27]>C(Cl)Cl>[ClH:27].[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
OCC1=C(C=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Et2O HCl
Quantity
4 mL
Type
reactant
Smiles
CCOCC.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting crude solid was triturated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.OCC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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